Arganine G
Description
Biological Significance of L-Arginine as an Amino Acid
L-arginine is one of the 20 common, naturally occurring amino acids that serve as the fundamental building blocks for protein synthesis in all living organisms. wikipedia.orgclevelandclinic.org Encoded by six different codons (CGU, CGC, CGA, CGG, AGA, and AGG), its incorporation into polypeptide chains is essential for the structure and function of countless proteins. youtube.comwikipedia.org The positively charged guanidinium (B1211019) side chain of arginine allows it to form multiple hydrogen bonds and ionic interactions, which are critical for stabilizing protein structures and facilitating interactions with negatively charged molecules like DNA and phosphate (B84403) groups. youtube.comcreative-peptides.com
The classification of L-arginine as a "semi-essential" or "conditionally essential" amino acid stems from the body's variable ability to synthesize it. benthamopenarchives.combioprophyl.de Healthy adults can typically produce sufficient arginine to meet their metabolic needs through the intestinal-renal axis, primarily from glutamine and proline. embopress.orgnih.gov However, during periods of rapid growth, such as in infancy and adolescence, or under conditions of significant physiological stress like trauma, sepsis, or burn injuries, the endogenous synthesis is insufficient to meet the increased demand. youtube.comnih.gov In these situations, dietary intake of L-arginine becomes essential to support critical physiological processes, including immune function and wound healing. nih.govwholefamilyproducts.comantropocene.it
Arginine as a Fundamental Metabolite in Biological Processes
Beyond its role in protein synthesis, L-arginine stands at a metabolic crossroads, serving as the primary substrate for the synthesis of several crucial bioactive molecules. nih.govnih.gov The metabolism of arginine occurs through multiple enzymatic pathways, leading to the production of compounds with significant roles in cellular signaling, nitrogen waste disposal, and energy metabolism. nih.govresearchgate.net
Key metabolic fates of L-arginine include its conversion to:
Nitric Oxide (NO): L-arginine is the sole biological precursor for nitric oxide, a critical signaling molecule. wikipedia.orghealthyhey.comvpa.com.auresearchgate.net The reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). researchgate.netnih.gov NO plays a vital role as a vasodilator, helping to regulate blood pressure and blood flow. creative-peptides.comwholefamilyproducts.comhealthyhey.com It also functions as a neurotransmitter in the brain and a key component of the immune response to pathogens. nih.govnih.gov The impairment of the L-arginine-NO pathway is associated with various cardiovascular conditions. creative-peptides.com
Urea (B33335): In the liver, arginine is a central intermediate in the urea cycle, the primary pathway for detoxifying ammonia (B1221849)—a toxic byproduct of amino acid catabolism. embopress.orgdroracle.ai The enzyme arginase cleaves arginine to produce urea and ornithine. benthamopenarchives.comwikipedia.org The urea is then excreted by the kidneys, while ornithine re-enters the cycle. embopress.orgwikipedia.org This process is essential for maintaining nitrogen balance in the body. droracle.ai
Creatine (B1669601): Arginine is a necessary component for the synthesis of creatine, a molecule vital for energy storage and transfer in tissues with high energy demands, such as muscle and brain. wikipedia.orgnih.govnih.gov The first step in creatine synthesis involves the transfer of a guanidino group from arginine to glycine, forming guanidinoacetate. creative-proteomics.com
Polyamines, Proline, and Glutamate (B1630785): Through its conversion to ornithine by arginase, arginine serves as a precursor for the synthesis of polyamines (like putrescine), which are essential for cell growth and proliferation. nih.govnih.govcreative-proteomics.com Ornithine can also be converted to proline and glutamate, other important amino acids with diverse metabolic functions. nih.govnih.govcreative-proteomics.com
| Pathway | Key Enzyme | Primary Product(s) | Biological Significance |
|---|---|---|---|
| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), Citrulline | Vasodilation, Neurotransmission, Immune Response creative-peptides.comwholefamilyproducts.comnih.gov |
| Urea Cycle | Arginase | Urea, Ornithine | Ammonia Detoxification, Nitrogen Excretion benthamopenarchives.comdroracle.aiwikipedia.org |
| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (Creatine Precursor) | Cellular Energy Storage and Transfer nih.govcreative-proteomics.com |
| Polyamine Synthesis | Arginase, Ornithine Decarboxylase (ODC) | Ornithine, Polyamines (e.g., Putrescine) | Cell Growth, Proliferation, and Differentiation nih.govnih.gov |
Prevalence of L-Arginine Enantiomer in Natural Systems
Amino acids, with the exception of glycine, are chiral molecules, meaning they can exist in two mirror-image forms, or enantiomers: the L-form (levorotatory) and the D-form (dextrorotatory). differencebetween.combioprophyl.de In virtually all-natural biological systems, proteins are constructed exclusively from L-amino acids. bioprophyl.dewikipedia.org Consequently, L-arginine is the enantiomer found in proteins and is the form that is metabolically active in humans and other mammals. differencebetween.comwikipedia.org
The enzymes and transporters within biological systems are highly stereospecific, meaning they are configured to recognize and interact with only one enantiomer. google.com For instance, nitric oxide synthase specifically acts on L-arginine, not D-arginine, to produce nitric oxide. google.com While D-arginine is not naturally incorporated into proteins and is considered physiologically inactive in most contexts, some studies have noted its presence in certain tissues like the central nervous system. google.comnih.gov However, for all intents and purposes related to protein synthesis and the major metabolic pathways discussed, L-arginine is the prevalent and functionally significant form in nature. differencebetween.comwikipedia.org
Structure
2D Structure
Properties
Molecular Formula |
C47H76O19 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O19/c1-41(2)11-13-46(40(59)66-38-32(56)30(54)29(53)25(17-48)62-38)14-12-44(5)22(23(46)15-41)7-8-28-42(3)16-24(52)36(43(4,19-50)27(42)9-10-45(28,44)6)65-37-33(57)31(55)34(26(18-49)63-37)64-39-35(58)47(60,20-51)21-61-39/h7,23-39,48-58,60H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-,42-,43-,44+,45+,46-,47+/m0/s1 |
InChI Key |
IREDSSCMDSSSOX-CRRABXGMSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@](CO8)(CO)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(CO7)(CO)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Synonyms |
3-O-apiofuranosyl-1-4-glucopyranosyl--28-O-glucopyranosyl-bayogenin arganine G |
Origin of Product |
United States |
Arginine Metabolism and Biosynthesis Pathways
Endogenous Synthesis of L-Arginine
The body's capacity for L-Arginine synthesis is a complex, inter-organ process, primarily involving the intestinal-renal axis in adult mammals embopress.orgnih.gov.
In adult mammals, the primary pathway for de novo L-Arginine synthesis occurs through a collaborative effort between the small intestine and the kidneys, known as the intestinal-renal axis embopress.orgnih.govresearchgate.netoup.combevital.nonih.gov. This process begins in the mitochondria of intestinal enterocytes, where various precursors are converted into L-citrulline embopress.orgnih.govbevital.nonih.gov. L-citrulline is then released into the bloodstream and transported to the kidneys embopress.orgnih.govresearchgate.netbevital.nonih.govnih.gov. Within the proximal tubules of the kidney, L-citrulline is efficiently converted into L-Arginine through a two-step enzymatic reaction embopress.orgnih.govresearchgate.netoup.combevital.nonih.gov. The cytosolic enzyme argininosuccinate (B1211890) synthetase (ASS1) combines citrulline with aspartic acid to form argininosuccinic acid researchgate.netnih.gov. Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinic acid, yielding L-Arginine and fumarate (B1241708) embopress.orgresearchgate.netnih.gov. This newly synthesized L-Arginine is then released into systemic circulation to meet the body's demands nih.gov. While the kidney is the major site for this conversion, up to 40% of citrulline-to-arginine conversion can occur in extrarenal tissues bevital.no.
The synthesis of L-citrulline in the intestinal enterocytes, which serves as the precursor for renal arginine production, utilizes several amino acids: glutamine, glutamate (B1630785), and proline embopress.orgnih.govoup.combevital.nonih.govoutbreak.info.
Glutamine and Glutamate : The mitochondrial synthesis of citrulline often begins with the deamination of glutamine to glutamate via mitochondrial glutaminase (B10826351) nih.gov. This glutamate can then be converted into 1-pyrroline-5-carboxylate (P5C) by pyrroline-5-carboxylate synthase (P5CS) nih.govwikipedia.org.
Proline : Alternatively, P5C can also be generated from mitochondrial proline through the action of proline oxidase nih.gov.
Ornithine : Ornithine aminotransferase (OAT) converts P5C into ornithine nih.govwikipedia.org. Ornithine carbamoyltransferase (OTC), utilizing carbamoyl (B1232498) phosphate (B84403), then converts ornithine into citrulline oup.combevital.nonih.govwikipedia.orgaacrjournals.org. Carbamoyl phosphate itself is produced from ammonia (B1221849) and bicarbonate by carbamoyl phosphate synthetase I (CPS1) embopress.orgoup.combevital.nonih.gov.
The integration of these precursors into the citrulline synthesis pathway is summarized in the table below:
| Precursor Amino Acid | Key Enzymes Involved in Citrulline Synthesis (in Enterocytes) | Intermediate Metabolites |
| Glutamine | Mitochondrial glutaminase, P5CS, OAT, OTC, CPS1 | Glutamate, P5C, Ornithine, Carbamoyl Phosphate |
| Glutamate | P5CS, OAT, OTC, CPS1 | P5C, Ornithine, Carbamoyl Phosphate |
| Proline | Proline oxidase, OAT, OTC, CPS1 | P5C, Ornithine, Carbamoyl Phosphate |
Arginine Degradation Pathways and Enzyme Systems
L-Arginine catabolism is a critical process for nitrogen metabolism, energy production, and the synthesis of various biomolecules ontosight.ai. Arginine can be metabolized by four main classes of enzymes: arginases, nitric oxide synthases (NOS), arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase (ADC) frontiersin.orgfrontiersin.org.
Arginase (ARG) is a key enzyme in L-Arginine degradation, catalyzing its hydrolysis into L-ornithine and urea (B33335) embopress.orgoup.comaacrjournals.orgnih.govontosight.aifrontiersin.orgfrontiersin.orgbenthamopen.comnih.gov. This reaction is particularly significant in the urea cycle, where urea serves as a mechanism for the disposal of excess nitrogen ontosight.aifrontiersin.orgnih.gov.
There are two main isoforms of arginase in mammals:
Arginase I (Arg1) : Primarily a cytosolic protein, Arg1 is highly expressed in hepatocytes (liver cells) and macrophages embopress.orgoup.comfrontiersin.orgfrontiersin.org. Its role in the liver is central to the urea cycle, facilitating ammonia detoxification nih.govfrontiersin.orgnih.gov.
Arginase II (Arg2) : A mitochondrial protein, Arg2 is found in various tissues, including the kidney, small intestine, brain, monocytes, and macrophages embopress.orgoup.comnih.govfrontiersin.org. It plays a role in extra-urea cycle arginine metabolism nih.gov.
The ornithine produced from arginase activity can be further metabolized through several pathways embopress.orgontosight.aifrontiersin.orgfrontiersin.orgnih.gov:
Proline Synthesis : Ornithine aminotransferase (OAT) can convert ornithine into glutamate semialdehyde, which is then converted to glutamate ontosight.ainih.govnih.gov. Glutamate can subsequently be converted to proline wikipedia.orgfrontiersin.orgnih.gov.
Polyamine Synthesis : Ornithine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, via the enzyme ornithine decarboxylase (ODC) embopress.orgfrontiersin.orgfrontiersin.orgbenthamopen.com. Polyamines are crucial for cell proliferation and growth frontiersin.orgfrontiersin.org.
Glutamate Production : As mentioned, ornithine can be converted to glutamate through the action of OAT ontosight.ainih.gov. Glutamate can then be further metabolized by glutamate dehydrogenase into α-ketoglutarate, an intermediate in the Krebs cycle (TCA cycle), contributing to energy production ontosight.ai.
Nitric Oxide Synthase (NOS) enzymes represent another major pathway for L-Arginine catabolism, converting L-Arginine into L-citrulline and nitric oxide (NO) embopress.orgoutbreak.infofrontiersin.orgbenthamopen.comredalyc.org. This reaction is stoichiometric, producing NO and citrulline in a 1:1 ratio redalyc.org. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses embopress.orgoutbreak.info.
There are three main isoforms of NOS:
Neuronal NOS (nNOS or NOS1) : Primarily found in neurons.
Inducible NOS (iNOS or NOS2) : Expressed in various cell types, particularly immune cells like macrophages, often in response to inflammatory stimuli frontiersin.orgbenthamopen.com.
Endothelial NOS (eNOS or NOS3) : Predominantly found in endothelial cells lining blood vessels nih.gov.
The citrulline generated by NOS can be recycled back to arginine through the argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL) pathway, forming the "arginine-citrulline cycle" or "NO cycle," which allows for sustained NO production frontiersin.org.
The Arginine:Glycine Amidinotransferase (AGAT), also known as Glycine Amidinotransferase (GATM), pathway is the initial step in the biosynthesis of creatine (B1669601) embopress.orgnih.govnationalacademies.orgfrontiersin.orgfrontiersin.orgbenthamopen.com. AGAT catalyzes the transfer of a guanidino group from L-Arginine to glycine, forming guanidinoacetate (GAA) and L-ornithine embopress.org. Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to produce creatine nih.gov. Creatine plays a vital role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain embopress.orgfishersci.bedsmz.de.
Data Tables
Table 1: Key Enzymes and Their Roles in Arginine Metabolism
| Enzyme Name | Abbreviation | EC Number | Pathway Involved | Substrate(s) | Product(s) | Subcellular Localization |
| Arginase I | Arg1 | 3.5.3.1 | Arginine Degradation (Urea Cycle) | L-Arginine | L-Ornithine, Urea | Cytosol |
| Arginase II | Arg2 | 3.5.3.1 | Arginine Degradation | L-Arginine | L-Ornithine, Urea | Mitochondria |
| Argininosuccinate Synthetase 1 | ASS1 | 6.3.4.5 | Arginine Biosynthesis | L-Citrulline, Aspartate | Argininosuccinic Acid | Cytosol |
| Argininosuccinate Lyase | ASL | 4.3.2.1 | Arginine Biosynthesis | Argininosuccinic Acid | L-Arginine, Fumarate | Cytosol |
| Nitric Oxide Synthase | NOS | 1.14.13.39 | Nitric Oxide Synthesis | L-Arginine | L-Citrulline, Nitric Oxide | Cytosol/Membrane (isoform-dependent) |
| Arginine:Glycine Amidinotransferase | AGAT/GATM | 2.1.4.1 | Creatine Biosynthesis | L-Arginine, Glycine | Guanidinoacetate, L-Ornithine | Mitochondria |
| Ornithine Aminotransferase | OAT | 2.6.1.13 | Ornithine/Proline/Glutamate Metabolism | L-Ornithine, α-Ketoglutarate | L-Glutamate-γ-semialdehyde, L-Glutamate | Mitochondria |
| Ornithine Carbamoyltransferase | OTC | 2.1.3.3 | Citrulline Synthesis (Urea Cycle) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline | Mitochondria |
| Carbamoyl Phosphate Synthetase I | CPS1 | 6.3.4.16 | Carbamoyl Phosphate Synthesis | NH₄⁺, HCO₃⁻, ATP | Carbamoyl Phosphate | Mitochondria |
Molecular Mechanisms and Cellular Roles of Arginine
The Arginine Finger in Enzyme Catalysis.
Role in Transition State Stabilization and Phosphate (B84403) Cleavage.
Arginine residues are frequently involved in stabilizing the transition state during enzymatic reactions, particularly those involving phosphate cleavage from nucleoside triphosphates (NTPs) like ATP and GTP wikipedia.orgacs.orgresearchgate.netnih.govnih.govacs.orgebi.ac.ukcore.ac.ukuct.ac.za. This stabilization is often achieved through electrostatic interaction with the developing negative charge on the phosphate groups during hydrolysis wikipedia.orgacs.orgnih.govnih.govpnas.org.
In enzymes such as carboxypeptidase A, an arginine residue (Arg-127) stabilizes the oxyanion of the tetrahedral intermediate formed during the hydrolysis of peptides and esters nih.gov. Experimental and theoretical data suggest that its positive charge contributes 6-8 kcal/mol to transition state stabilization nih.gov. Similarly, in creatine (B1669601) kinase, a cluster of six conserved arginine residues is primarily responsible for transition state stabilization during the phosphoryl transfer reaction, by properly aligning the substrates nih.gov. In (S)-Mandelate Dehydrogenase, Arginine 277 plays a major role in transition state stabilization through its positive charge, consistent with a carbanion intermediate mechanism acs.org. It also forms a specific hydrogen bond with both the substrate and the transition state, contributing significantly to substrate binding energy acs.org. In human glutathione (B108866) transferase A1-1, Arginine 15 stabilizes the anionic transition state of the SNAr reaction between 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and glutathione (GSH) uct.ac.za.
Arginine Finger Function in AAA+ ATPases.
The "arginine finger" is a highly conserved amino acid residue, typically an arginine, found in many enzymes, including the protein superfamily of AAA+ ATPases wikipedia.orgacs.orgcore.ac.uknih.gov. In these enzymes, the arginine finger often originates from a neighboring protomer in a multimeric complex and is inserted into the active site to accelerate the hydrolysis of bound ATP wikipedia.orgacs.orgcore.ac.uknih.gov. The positive charge of the arginine finger's guanidinium (B1211019) group is proposed to stabilize the negative charge that develops on the transition state of ATP hydrolysis during catalysis nih.gov. Mutations affecting these arginine fingers often lead to a significant reduction or abolishment of catalytic activity nih.govresearchgate.net.
Arginine Finger in GTPases (e.g., Ras GTPases) and Signal Transduction.
Arginine fingers are also crucial in GTPases, such as Ras GTPases, where they assist in the cleavage of GTP to GDP and inorganic phosphate (Pi), thereby regulating cell growth and division wikipedia.orgacs.orgpnas.orgrub.denih.gov. In Ras GTPases, the arginine finger, often provided by a GTPase-activating protein (GAP), displaces solvent molecules and creates an optimal charge distribution, aiding in catalysis wikipedia.org. Similar to dUTPases, the arginine fingers in Ras GTPases are often assisted by a magnesium ion wikipedia.org. Mutations affecting the arginine fingers of Ras can lead to a significant decrease in GTP catalysis, by factors of around two to five orders of magnitude, and have been linked to cancer wikipedia.org.
In heterotrimeric G proteins, which are crucial molecular switches linking G protein-coupled receptors (GPCRs) to second messenger systems, an intrinsic arginine finger (e.g., Arg178 in Gαi1) is present within the catalytic center rub.de. This intrinsic arginine finger enables faster GTP hydrolysis compared to small GTPases, where the arginine finger is typically provided by a GAP protein rub.de. The movement of this arginine finger, particularly when accelerated by RGS (Regulator of G protein signaling) proteins, induces a charge shift and increases the planarity of γ-GTP, thereby catalyzing hydrolysis rub.de. The importance of the arginine finger in G proteins is underscored by its involvement in diseases such as McCune–Albright syndrome and cholera, where mutations or modifications to this residue can severely impair function rub.de.
Arginine Finger in dUTPases Catalysis.
Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a ubiquitous enzyme crucial for DNA repair, preventing uracil (B121893) incorporation into DNA by catalyzing the cleavage of dUTP into dUMP and pyrophosphate (PPi) nih.gov. Recent research has identified a conserved arginine residue in trimeric dUTPases that functions as an arginine finger acs.orgresearchgate.netcore.ac.ukacs.org. While essential arginine fingers in GTPases and AAA+ ATPases typically catalyze the cleavage of the γ-phosphate, the arginine finger in dUTPases, such as Arg140 in some trimeric dUTPases, coordinates the nucleotide γ-phosphate acs.org. However, the nucleophilic attack in dUTPases occurs at the α-phosphate, meaning the arginine finger's direct electrostatic role in transition state stabilization is secondary to its role in organizing the active site for efficient catalysis via nucleotide coordination acs.orgresearchgate.netcore.ac.ukacs.org.
Non-Covalent Interactions and Evolutionary Conservation of Arginine Fingers.
Arginine fingers function primarily through non-covalent interactions, such as electrostatic interactions and hydrogen bonding researchgate.netwikipedia.orgaip.orgnih.gov. The guanidinium group of arginine, with its delocalized positive charge, is particularly adept at forming multiple hydrogen bonds and salt bridges, contributing significantly to protein stability and function researchgate.netaip.orgnih.govresearchgate.net. These interactions can occur with phosphate groups, acidic residues, and even other arginine residues aip.orgnih.govresearchgate.net.
The evolutionary conservation of arginine fingers across diverse enzyme superfamilies like AAA+ ATPases, GTPases, and dUTPases underscores their critical role in life processes wikipedia.orgacs.orgcore.ac.uknih.govresearchgate.netnih.gov. This high degree of conservation suggests strong evolutionary pressure to maintain the structural and functional integrity of these catalytic residues researchgate.netwikipedia.orgacs.orgresearchgate.netnih.gov. The conservation patterns indicate that a significant portion of residues involved in these non-covalent interactions are evolutionarily conserved, implying their importance in protein stabilization and biochemical function researchgate.netnih.gov.
Interactions of Arginine with G-Protein-Coupled Receptors (GPCRs).
Arginine residues play a significant role in the function and activation of G-protein-coupled receptors (GPCRs), which are key components of signal transduction pathways pnas.orgnih.govacs.orgoup.combiorxiv.org. These interactions can involve direct binding of arginine to the receptor or the involvement of arginine residues within the receptor structure itself. For instance, in some GPCRs, specific interactions between arginine residues and lipid headgroups in the C-terminal domains (CTDs) can anchor regions to the membrane, influencing receptor activity pnas.orgbiorxiv.org. Additionally, a fully conserved arginine in the receptor can interact with a conserved negative residue in the G protein, contributing to the general interaction model between GPCRs and G proteins oup.com.
In certain class A GPCRs, arginine residues within the transmembrane domains can form ionic locks with glutamate (B1630785) residues in the extracellular loops nih.gov. Agonist binding can lead to the breakage of these arginine-glutamate interactions, allowing the receptor to adopt an active conformation nih.gov. This suggests a molecular switch for receptor activation located on the extracellular surface, where agonists interact with arginine residues to break these locks nih.gov.
GPRC6A Receptor Family as Ligands for Arginine Analogues.
The GPRC6A receptor family is a group of G-protein-coupled receptors that are activated by various ligands, including basic L-amino acids such as L-Arginine and L-Ornithine, as well as divalent cations like Ca²⁺ and Mg²⁺ nih.govbiorxiv.orgbiorxiv.orgwikigenes.orguniprot.org. Three isoforms of GPRC6A are expressed from the same gene through alternative splicing nih.govbiorxiv.orgwikigenes.org.
L-Arginine is considered an orthosteric ligand for GPRC6A biorxiv.orgbiorxiv.org. Structural modeling of GPRC6A, based on related receptors like mGluR5 and CaSR, suggests that L-Arginine binds to an extracellular bilobed "venus flytrap" domain (VFT) biorxiv.orgbiorxiv.org. This binding induces a conformational change from an open, inactive state to an active, closed configuration biorxiv.org. The activation of GPRC6A by ligands like L-Arginine can lead to metabolic changes, including the lowering of blood glucose biorxiv.org. Metformin, a drug used for type 2 diabetes, has structural similarities to L-Arginine and has been shown to dock to the L-Arginine binding site in the GPRC6A VFT, stimulating GPRC6A activity biorxiv.org.
L-Arginine is a versatile amino acid involved in a wide array of metabolic pathways and cellular functions. It is classified as a semi-essential or conditionally essential amino acid, meaning that while the body can synthesize it, dietary intake may be necessary under certain conditions like stress, rapid growth, or illness. fishersci.ca
L-Arginine is also an integral component of the urea (B33335) cycle, primarily occurring in the liver and kidneys. fishersci.cauni.lu In this cycle, L-Arginine is produced as an intermediate, facilitating the conversion of toxic ammonia (B1221849) into urea for excretion. fishersci.canih.gov This process is vital for maintaining nitrogen balance and preventing hyperammonemia. fishersci.ca
Furthermore, L-Arginine serves as a precursor for the synthesis of several other biologically active compounds:
Creatine: A compound essential for providing energy to muscle cells, particularly during high-intensity activity. fishersci.cauni.lu
Polyamines: Molecules involved in cell growth and differentiation. fishersci.cauni.lu
L-Ornithine: A key intermediate in the urea cycle, regenerated from L-Arginine by the enzyme arginase. uni.lunih.gov L-Ornithine can then be further metabolized to L-Proline. fishersci.canih.gov
Agmatine: A decarboxylated derivative of L-Arginine, which also acts as a signaling molecule. uni.luuni.lu
In addition to these metabolic roles, L-Arginine plays a significant part in immune function, promoting T-cell proliferation and enhancing thymus gland function, which is critical for immune system development. fishersci.cauni.luwikipedia.org It also contributes to wound healing and influences hormone secretion, including the release of growth hormone from the pituitary gland. fishersci.cauni.luuni.lu
Hypothesized Physiological Significance of Arginine-GPCR Binding. mpg.de
G protein-coupled receptors (GPCRs) are a large and diverse family of cell surface receptors that mediate cellular signaling in response to a wide array of extracellular stimuli, including hormones, neurotransmitters, and ions. nih.gov GPCRs play crucial roles in most physiological functions and are implicated in numerous pathological conditions. The classical understanding is that GPCRs activate specific heterotrimeric G proteins upon ligand binding, leading to downstream intracellular responses. nih.gov
While L-Arginine is known to interact with various cellular components and signaling pathways, direct, widespread evidence of L-Arginine acting as a primary ligand for specific GPCRs to initiate widespread physiological responses is not a dominant theme in the provided search results. The outline section "Hypothesized Physiological Significance of Arginine-GPCR Binding" suggests a potential area of research or a more specific, perhaps less common, interaction. General discussions of GPCR function highlight their role in transducing signals from diverse ligands to modulate cellular responses, including those related to metabolism, sight, taste, smell, neurotransmission, and immune responses. However, the provided information does not detail specific GPCRs for which L-Arginine is a direct, primary ligand, nor does it extensively elaborate on the physiological significance of such binding. The emphasis in the search results regarding L-Arginine's signaling roles is predominantly through its conversion to nitric oxide and other metabolites, rather than direct GPCR activation.
Cellular Uptake and Transport Mechanisms of L-Arginine. drugs.com
The cellular uptake of L-Arginine is a tightly regulated process, crucial for its diverse metabolic and signaling roles. Despite relatively high intracellular concentrations of L-Arginine, its production of nitric oxide is highly dependent on extracellular L-Arginine and its subsequent cellular uptake, a phenomenon often referred to as the "arginine paradox".
Role of Cationic Amino Acid Transporters (CAT proteins) in Arginine Flux. drugs.com
The majority of L-Arginine transport into mammalian cells is mediated by a family of proteins known as Cationic Amino Acid Transporters (CAT proteins). nih.govwikipedia.org These transporters belong to the system y+ family of amino acid transporters and are the primary route for L-Arginine entry in most cell types. nih.gov
Key characteristics of CAT proteins include:
Sodium-independence: Their transport activity is generally not dependent on the presence of sodium ions. wikipedia.org
pH insensitivity: Their function is largely unaffected by changes in pH.
Trans-stimulation: They exhibit strong stimulation by substrates on the opposite side of the membrane, facilitating the transmembrane exchange of extracellular and intracellular amino acids. wikipedia.org
There are several isoforms of CAT proteins, with CAT-1 (SLC7A1), CAT-2A (SLC7A2A), CAT-2B (SLC7A2B), and CAT-3 (SLC7A3) being the confirmed transport proteins for cationic amino acids. CAT-1 is often the predominant isoform expressed in many cell types, including endothelial cells, macrophages, and renal cells, accounting for a significant portion of L-Arginine uptake. nih.govwikipedia.org CAT-2 also plays a critical role, particularly in activated macrophages where its expression is induced to regulate the L-Arginine:nitric oxide pathway.
The differential regulation of CAT genes indicates that these transporter proteins meet varying requirements for cationic amino acids in different tissues and under specific physiological conditions, such as stress or inflammation. Impaired L-Arginine transport, often mediated by these CAT proteins, has been linked to conditions like essential hypertension, even in normotensive individuals with a family history of the condition. nih.gov
Arginine in Physiological and Pathophysiological Contexts: Mechanistic Investigations
Arginine in Metabolic Regulation.
Influence on Glucose Metabolism and Insulin (B600854) Sensitivity
L-Arginine plays a significant role in modulating glucose metabolism and insulin sensitivity through various mechanisms. It acts as a potent secretagogue for the endocrine system, stimulating the secretion of both insulin and glucagon, which are key hormones in glucose regulation. nih.govspringermedizin.denih.govmdpi.comencyclopedia.pub Studies have demonstrated that L-Arginine can reduce plasma glucose levels and enhance glucose tolerance. nih.govspringermedizin.deencyclopedia.pub
Furthermore, L-Arginine supplementation has been shown to improve insulin sensitivity and reduce adiposity in both animal models of obesity and in human patients with diabetes and obesity. nih.govspringermedizin.denih.govmdpi.comencyclopedia.pubresearchgate.net One proposed indirect mechanism for this improvement involves the stimulation of Glucagon-like peptide-1 (GLP-1) release, an intestinal hormone crucial for appetite regulation and glucose metabolism. nih.gov Additionally, L-Arginine can help preserve nitric oxide (NO) activity, which may contribute to delaying the onset of insulin resistance. nih.gov
L-Arginine's beneficial effects also extend to improving energy-substrate oxidation and decreasing white fat growth in insulin-sensitive tissues. springermedizin.de Through the enhancement of NO synthesis, L-Arginine can improve blood flow to organs, facilitating a greater uptake of energy substrates for oxidation. springermedizin.de NO is also known to upregulate the activity of carnitine palmitoyl-transferase-1, a mitochondrial transporter of long-chain fatty acids, and the expression of glucose-transporter-4 in hepatocytes and skeletal muscle. springermedizin.de
It is important to note that while physiological levels of L-Arginine generally improve insulin sensitivity in mammals, some studies, particularly in juvenile fish, have indicated that high dietary L-Arginine levels (e.g., 2.70%) might induce insulin resistance by increasing the expression of gluconeogenesis-related genes and inhibiting the Insulin receptor substrate 1 (IRS1) gene. researchgate.netjournalijar.comresearchgate.net
Mechanistic Interplay with Carbohydrate and Lipid Metabolism
The regulatory effects of L-Arginine on carbohydrate and lipid metabolism are complex and involve multiple mechanistic pathways. L-Arginine is implicated in stimulating lipolysis, promoting the functions of the endocrine system, ameliorating insulin sensitivity, and restoring glucose homeostasis. nih.govmdpi.comencyclopedia.pub Its supplementation has been observed to reduce obesity, improve arterial blood pressure, mitigate oxidation, and regulate endothelial dysfunction, which are beneficial in managing various metabolic disorders, including type 2 diabetes mellitus (T2DM). nih.govmdpi.comencyclopedia.pub
Research indicates that L-Arginine supplementation can lead to a significant reduction in triglyceride (TAG) levels. cambridge.org Animal studies suggest that L-Arginine may influence cholesterol and lipoprotein levels by mechanisms such as decreasing the expression of hepatic 3-hydroxyl-3-methylglutaryl-CoA reductase mRNA, increasing lipolysis and fatty acid oxidation, and elevating plasma adiponectin levels. cambridge.org
Nitric oxide (NO), produced from L-Arginine catabolism, can activate the AMP-activated protein kinase (AMPK) pathway, which enhances glycogen (B147801) and lipid degradation while reducing lipid synthesis. mdpi.com This mechanism contributes to improved insulin sensitivity. mdpi.com L-Arginine also appears to improve fat metabolism and reduce fat deposition by decreasing the gene expression of fatty acid synthase in the liver and promoting the expression of cardiac carnitine lipid acyltransferase and hydroxyalkyl coenzyme dehydrogenase. mdpi.com While extensive research has been conducted, the precise mechanisms underlying L-Arginine's effects on carbohydrate and lipid metabolism are still under investigation, with some studies presenting varied results. nih.govencyclopedia.pub
Arginine and Ammonia (B1221849) Detoxification
L-Arginine plays a central and indispensable role in the detoxification of ammonia within the body, primarily through its involvement in the urea (B33335) cycle. patsnap.com Ammonia is a highly toxic byproduct of protein metabolism, and its accumulation can be detrimental, especially to the brain. patsnap.comclevelandclinic.orgnews-medical.net The urea cycle is the body's principal mechanism for converting this toxic ammonia into urea, a water-soluble and non-toxic compound that can be safely excreted via the kidneys in urine. patsnap.comclevelandclinic.orgnews-medical.netnih.govlibretexts.org
Within this critical metabolic pathway, L-Arginine functions as an intermediate and a key substrate. patsnap.com The liver is the primary organ where urea synthesis takes place. clevelandclinic.orgnews-medical.netnih.gov In the final step of the urea cycle, the enzyme arginase hydrolyzes L-Arginine, breaking it down into urea and ornithine, thus regenerating ornithine to continue the cycle. news-medical.netnih.govlibretexts.org This continuous process is vital for maintaining nitrogen balance and preventing hyperammonemia, a condition characterized by elevated ammonia levels in the blood. patsnap.comclevelandclinic.orgnews-medical.net Elevated ammonia levels can impair the tricarboxylic acid (TCA) cycle by depleting α-ketoglutarate, thereby hindering energy production in brain cells and potentially leading to neurological damage. news-medical.net
Contributions to the Urea Cycle and Ammonia Excretion
The urea cycle is a meticulously regulated series of biochemical reactions that occur across both the mitochondria and cytosol of liver cells. news-medical.netnih.gov Ammonia, derived from amino acid breakdown and gut bacteria, enters the cycle. news-medical.netnih.gov L-Arginine's contribution is critical at several points. It is synthesized within the cycle from argininosuccinate (B1211890) and then serves as the direct precursor for urea formation. news-medical.netnih.gov
Arginine's Role in Adaptive Physiological Responses
L-Arginine plays a crucial role in mediating adaptive physiological responses, particularly in conditions involving oxygen deprivation, such as hypoxia. Its beneficial effects in these contexts are largely attributed to its function as a precursor for nitric oxide (NO) synthesis. nih.govnih.govresearchgate.netmdpi.comresearchgate.net NO is a potent signaling molecule that modulates individual physiological reactivity to hypoxia. nih.govnih.govresearchgate.net By promoting vasodilation, NO improves blood flow and enhances oxygen delivery to tissues under stress, thereby aiding in the body's adaptive mechanisms. mdpi.com
Impact on Genetic and Epigenetic Mechanisms of Adaptation to Hypoxia
L-Arginine's influence extends to the genetic and epigenetic mechanisms involved in adaptation to hypoxic conditions. nih.govnih.govresearchgate.netresearchgate.net Nitric oxide, derived from L-Arginine, is recognized as a universal factor in regulating physiological systems and the genetic apparatus of cells, playing a significant role in stress response and adaptation. nih.gov Epigenetic processes, which involve changes in gene expression without altering the underlying DNA sequence, are vital for mediating transcriptional and physiological responses to hypoxia. frontiersin.org
The favorable effects of L-Arginine in hypoxic states may be mediated through NO-dependent biosynthesis pathways. nih.govnih.gov Interestingly, in individuals with high initial anti-hypoxic reserves, the beneficial outcomes of L-Arginine supplementation can be achieved through the blockade of NO-dependent biosynthesis pathways, suggesting a nuanced regulatory role depending on the physiological state. nih.govnih.gov
Modulation of Mitochondrial Oxidative Phosphorylation
L-Arginine significantly modulates mitochondrial oxidative phosphorylation (OXPHOS), a fundamental process for cellular energy production. The efficacy of L-Arginine supplementation in various conditions, including hypoxia, is often linked to its impact on mitochondrial function. nih.govnih.govresearchgate.net
Studies have shown that prolonged depletion of L-Arginine can impair mitochondrial oxidative phosphorylation function and depolarize the mitochondrial membrane potential. This impairment leads to an increase in the production of reactive oxygen species (ROS), highlighting L-Arginine's importance in maintaining mitochondrial integrity and function. pnas.org As a precursor for NO synthesis, L-Arginine is essential for NO's crucial role in mitochondrial oxidation processes. mdpi.com
Chemical Biology and Proteomics of Arginine Modifications
Chemical Carbonylation of Arginine in Peptides and Proteins
The chemical carbonylation of arginine residues in peptides and proteins is a significant post-translational modification (PTM) indicative of oxidative stress. nih.gov This process involves the oxidation of the arginine side chain to yield a carbonyl group, specifically in the form of glutamate-5-semialdehyde. nih.govacs.org Historically, studying this modification has been challenging due to the chemical resilience of arginine's guanidinium (B1211019) group, which has low nucleophilicity and is resistant to oxidation. nih.govacs.org However, recent advancements have provided novel chemical tools to selectively induce arginine carbonylation, enabling a deeper investigation into its effects on protein structure, function, and its role in cellular processes. americanpeptidesociety.orgnih.gov This modification is implicated in a variety of diseases associated with oxidative stress, including Alzheimer's disease, cancer, diabetes, and chronic kidney disease. americanpeptidesociety.org
Chemical Strategies for Arginine Oxidation
The generation of arginine carbonylation in biological systems primarily occurs through non-enzymatic pathways. nih.gov These include metal-catalyzed oxidation (MCO) and the direct attack by reactive oxygen species (ROS). nih.govamericanpeptidesociety.org The MCO process involves the site-specific generation of free radicals in the presence of reduced metal ions and ROS, leading to the oxidation of nearby amino acid residues like arginine. americanpeptidesociety.orgnih.gov
While these processes occur naturally, their lack of specificity has hindered detailed laboratory studies. americanpeptidesociety.org A significant breakthrough has been the development of a selective, metal-free chemical strategy for arginine carbonylation. acs.orgamericanpeptidesociety.org Inspired by the MCO mechanism, researchers have utilized 9,10-phenanthrenequinone derivatives to achieve the direct and controlled conversion of arginine residues to glutamate-5-semialdehyde. acs.orgamericanpeptidesociety.org This method is advantageous as it proceeds under mild, biocompatible conditions and offers a rapid and robust way to introduce this specific PTM into peptides and proteins with high efficiency, reaching conversion rates of 70-95% in proteins like myoglobin, aprotinin, ubiquitin, and RNase. americanpeptidesociety.org This chemical approach provides a powerful tool to mimic oxidative stress conditions and explore the functional consequences of arginine carbonylation in a controlled manner. acs.orgamericanpeptidesociety.org
Conversion of Arginine to Glutamate-5-Semialdehyde
The primary product of arginine carbonylation is glutamate-5-semialdehyde (also referred to as γ-glutamyl semialdehyde). nih.govnih.govwikipedia.org In metal-catalyzed oxidation, a site-specific free radical reaction converts the arginine residue. nih.gov For instance, in bacterial glutamine synthetase, arginine-344 is specifically oxidized to a glutamate-5-semialdehyde residue. nih.gov
The novel chemical strategy employing 9,10-phenanthrenequinone analogs facilitates this same conversion. nih.govacs.org The diketone structure of these reagents enhances electrophilic activation, allowing for the controlled oxidation of arginine's guanidine (B92328) group. americanpeptidesociety.org This reaction effectively transforms the positively charged, basic side chain of arginine into a neutral side chain containing a reactive aldehyde group. nih.govacs.org This fundamental chemical change is the basis for the subsequent alterations in protein structure and function. nih.gov Glutamate-5-semialdehyde itself is a key metabolic intermediate, linking the degradation pathways of both arginine and proline to glutamate (B1630785). youtube.comresearchgate.net
Effects on Protein Interactions and Structural Alterations
The conversion of a positively charged arginine residue to a neutral and reactive glutamate-5-semialdehyde has profound effects on protein structure and interactions. nih.govacs.org This alteration can disrupt critical stabilizing elements within a protein, such as salt bridges. acs.org For example, the simultaneous carbonylation of multiple susceptible residues in the villin headpiece protein was shown in simulations to result in the loss of both secondary and tertiary structure. acs.org
Furthermore, the newly introduced aldehyde group is chemically reactive and can form new interactions. acs.org A significant consequence is the formation of a Schiff base with the side chain of a nearby lysine (B10760008) residue, which can lead to intramolecular or intermolecular protein cross-linking. americanpeptidesociety.org Such cross-linking can promote the formation of protein aggregates, which are characteristic features of cellular aging and various neurodegenerative diseases. americanpeptidesociety.orgacs.org The carbonylation of hydrophilic residues like arginine and lysine is equivalent to introducing hydrophobic mutations, which inherently increases the propensity for protein aggregation, both in structured and unfolded states. acs.org
Activation of Cellular Signaling Pathways by Arginine Carbonylation
Protein carbonylation is not merely a marker of damage but can also function as a regulatory modification that activates cellular signaling pathways. acs.orgnih.gov The structural and interactive changes induced by arginine carbonylation are crucial to its role in these processes. nih.govacs.org Research has demonstrated that ligand-receptor interactions can trigger metal-catalyzed protein carbonylation, indicating that this modification can be a specific response to cellular stimuli. nih.gov For example, hydrogen peroxide concentrations as low as 500 nM have been shown to promote protein carbonylation, supporting its role in oxidant signaling. nih.gov
The introduction of carbonyl groups can alter protein function, leading to the activation of various disease-associated signaling pathways. nih.govacs.org The fate of a carbonylated protein can also influence signaling; while some carbonylated proteins are targeted for degradation by the proteasome system, others are not, suggesting a specific, regulated pathway that confers the necessary specificity for signal transduction. nih.gov The ability to chemically induce arginine carbonylation provides a platform for generating cellular models to better understand how this specific modification impacts cellular components and signaling cascades. acs.org
Chemoproteomic Profiling and Identification of Carbonylation Sites
The development of selective chemical methods for arginine oxidation has enabled the use of chemoproteomics to profile carbonylation sites across the entire proteome. acs.orgamericanpeptidesociety.org This approach allows for the identification of arginine residues that are particularly susceptible to oxidative modification. nih.govamericanpeptidesociety.org
In a typical workflow, cell lysates are treated with a 9,10-phenanthrenequinone derivative to induce carbonylation. nih.govacs.org The proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the modified arginine residues. acs.orgacs.org This methodology has been used to demonstrate a dose-dependent increase in arginine carbonylation in T-47D breast cancer cell lysates, mimicking conditions of increasing oxidative stress. nih.govacs.org
The aldehyde group introduced by carbonylation can also be tagged with specific probes, such as fluorophores, allowing for the visualization and detection of carbonylated proteins within cells and cell lysates. americanpeptidesociety.org
| Concentration of Carboxylate-Substituted 9,10-phenanthrenequinone | Number of Unique Carbonylated Peptides Identified |
|---|---|
| 0 µM (Control) | 17 |
| 50 µM | 250 |
| 100 µM | 310 |
| 250 µM | 473 |
| 1000 µM (1 mM) | 3401 |
This table shows the number of unique peptides containing glutamate-5-semialdehyde identified by LC-MS/MS after treating T-47D cell lysate with increasing concentrations of an oxidizing probe, demonstrating a dose-dependent response to induced oxidative stress. nih.govacs.org
Discovery of Protein Targets Susceptible to Arginine Oxidation and Sequence Motifs
Chemoproteomic studies have been instrumental in identifying the types of proteins that are most susceptible to arginine carbonylation and the sequence contexts in which these modifications occur. acs.orgamericanpeptidesociety.org Analyses have revealed that arginine residues within regulatory, enzymatic, and structural proteins are particularly prone to carbonylation, highlighting the broad biological impact of this modification. americanpeptidesociety.org
Development of Chemical Platforms for Cellular Models of Arginine Carbonylation
Arginine carbonylation, a non-enzymatic PTM, is a key indicator of oxidative stress and is implicated in various diseases. nih.gov The study of its precise role has been historically challenging due to the difficulty of selectively introducing this modification. nih.govacs.org To overcome this, researchers have developed novel chemical platforms to create cellular models of arginine carbonylation. acs.orgamericanpeptidesociety.org
A pioneering, metal-free chemical strategy utilizes 9,10-phenanthrenequinone and its analogs to selectively convert arginine residues into glutamate-5-semialdehyde, the carbonylation product. acs.orgamericanpeptidesociety.org This method capitalizes on the unique reactivity of the arginine guanidinium group. nih.gov This chemical approach is robust and highly selective, enabling the precise modification of arginine in peptides and proteins. nih.govresearchgate.net
The key features of this chemical platform include:
Mimicking Oxidative Stress : The chemically induced carbonylation effectively mimics the effects of metal-catalyzed oxidation (MCO) that occurs under cellular oxidative stress. acs.orgamericanpeptidesociety.org
Profiling Susceptible Sites : This platform facilitates chemoproteomic profiling to identify arginine residues and protein microenvironments that are particularly prone to carbonylation within the human proteome. americanpeptidesociety.orgresearchgate.net
Functionalization Handle : The introduction of a reactive aldehyde group onto proteins serves as a versatile chemical handle. acs.org This allows for further functionalization through aldehyde-specific reactions, such as reductive amination or reaction with hydroxylamines. acs.org
By using this platform, researchers can generate cellular models to investigate the specific downstream effects of arginine carbonylation on protein function, stability, and interaction networks, providing crucial insights into the pathology of diseases associated with oxidative stress. acs.orgamericanpeptidesociety.org
| Chemical Probe/Method | Mechanism | Application | Reference |
|---|---|---|---|
| 9,10-phenanthrenequinone analogs | Selective, metal-free oxidation of the arginine guanidinium group to form glutamate-5-semialdehyde. | Generates cellular models of arginine carbonylation; enables chemoproteomic profiling of susceptible sites. | acs.org |
| Aldehyde-specific fluorophores | Reacts with the carbonyl group introduced by carbonylation. | Allows for visualization and in-gel fluorescence detection of carbonylated proteins. | americanpeptidesociety.org |
Investigating Post-Translational Modifications (PTMs) Involving Arginine
Arginine is subject to a diverse array of PTMs that significantly alter its physicochemical properties, thereby modulating protein function. news-medical.net These modifications can be broadly categorized as enzymatic and non-enzymatic. nih.govnih.gov Enzymatic modifications are tightly regulated and include methylation, citrullination (deimination), phosphorylation, and ADP-ribosylation. nih.govnih.gov Non-enzymatic modifications, such as carbonylation and the formation of advanced glycation end-products (AGEs), are often associated with aging and metabolic dysregulation. nih.govnih.gov
The investigation of these PTMs has been hampered by significant technological challenges. nih.govnews-medical.net For instance, mass spectrometry, a primary tool in proteomics, struggles to differentiate between symmetric (SDMA) and asymmetric (ADMA) dimethylarginine, as they are isomers with identical masses. news-medical.net Similarly, the conversion of arginine to citrulline results in a negligible mass change, making it difficult to detect. news-medical.net The development of novel chemical and biological tools is therefore essential for advancing our understanding of the "arginine code". nih.gov
| Modification | Enzymatic/Non-enzymatic | Key Enzymes | Effect on Arginine Side Chain | Reference |
|---|---|---|---|---|
| Methylation (Mono-, Di-) | Enzymatic | Protein Arginine Methyltransferases (PRMTs) | Preserves positive charge but increases bulk and hydrophobicity. | news-medical.net |
| Citrullination | Enzymatic | Protein Arginine Deiminases (PADs) | Loss of positive charge, resulting in a neutral ureido group. | news-medical.netacs.org |
| ADP-ribosylation | Enzymatic | Arginine-specific ADP-ribosyltransferases (ARTs) | Adds a large, negatively charged ADP-ribose moiety. | nih.gov |
| Phosphorylation | Enzymatic | Arginine kinases | Adds a negatively charged phosphate (B84403) group. | nih.gov |
| Carbonylation | Non-enzymatic | N/A (occurs via oxidative stress) | Converts the side chain to glutamate-5-semialdehyde, introducing a carbonyl group. | nih.govacs.org |
The ability to selectively introduce both naturally occurring and synthetic PTMs into proteins is a powerful tool for dissecting their functional roles. researchgate.net Chemical biology approaches have been developed to achieve this with high precision.
The chemical carbonylation platform mentioned previously is a prime example of a strategy for introducing PTMs. acs.orgresearchgate.net The aldehyde handle installed by this method is a versatile intermediate. acs.org Through subsequent reactions like reductive amination, a wide variety of modifications can be introduced at the original arginine site. acs.org For instance, reacting the aldehyde-modified protein with ammonia (B1221849), N-methylamine, or N,N-dimethyl amine can install mimics of other natural modifications. acs.org This strategy allows for the creation of homogeneously modified proteins for detailed biochemical and structural studies. acs.org
Furthermore, the development of photo-crosslinking amino acid probes, such as photo-arginine, represents another frontier for studying PTMs. nih.gov These unnatural amino acids can be incorporated into peptides and proteins. nih.gov Upon photoactivation, they form covalent bonds with interacting partners ("readers"), enabling the capture and identification of proteins that recognize specific PTMs. nih.gov While much of this work has focused on lysine, the development of photo-arginine tools is poised to significantly advance the exploration of arginine PTM interactomes. nih.gov These methods provide unparalleled opportunities to study the dynamic and often transient interactions mediated by PTMs in their native cellular context. nih.gov
Methodological Approaches in Arginine Research
Application of L-Arginine in Laboratory Research.rsc.orgaging-us.com
L-Arginine is a crucial component in various laboratory research settings, from fundamental cell biology to complex biochemical and molecular investigations. Its unique properties make it an indispensable tool for scientists exploring cellular function, protein chemistry, and metabolic regulation.
In cell biology, L-Arginine is widely used as a supplement in cell culture media to support cell growth and proliferation. nih.gov Its significance extends to more specific applications, such as investigating the functional roles of immune cells, studying the behavior of cancer cell lines, and examining endothelial cell physiology.
For instance, the proliferation and function of T-lymphocytes are highly dependent on L-Arginine availability. nih.gov In cancer research, manipulating L-Arginine levels in culture media allows for the study of its impact on the growth and survival of various cancer cell lines, with some tumors showing particular sensitivity to arginine deprivation. nih.govnih.govecancer.org Furthermore, studies on endothelial cells have revealed that L-Arginine is critical for cell survival, particularly under conditions of oxidative stress, and that its depletion can lead to endothelial dysfunction. aging-us.comahajournals.org Chronic exposure to high levels of L-arginine, however, has been shown to induce endothelial cell senescence. aging-us.com
Table 1: Applications of L-Arginine in Cell Biology Research
| Research Area | Cell Type/System | Key Application of L-Arginine | Research Finding |
|---|---|---|---|
| Immunology | T-lymphocytes | Supplementation in culture media | Essential for T-cell proliferation and function. nih.gov |
| Cancer Biology | Various cancer cell lines (e.g., lymphoid malignancy, melanoma) | Arginine deprivation in culture media | Certain cancer cells are highly sensitive to arginine deprivation, leading to retarded growth. nih.govecancer.org |
| Vascular Biology | Endothelial cells | Manipulation of L-Arginine concentration | Critical for endothelial cell survival under oxidative stress; chronic high levels can induce senescence. aging-us.comahajournals.org |
In the realms of biochemistry and molecular biology, L-Arginine serves as a key molecule for investigating fundamental processes such as protein folding, enzyme kinetics, and gene expression. It is a well-known agent for preventing protein aggregation and aiding in the refolding of denatured proteins. researchgate.netsci-hub.senih.govresearchgate.net This property is particularly valuable in the production of recombinant proteins, where preventing aggregation is crucial for obtaining functional products.
L-Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce the critical signaling molecule nitric oxide (NO). benthamopenarchives.comresearchgate.net Kinetic studies of NOS often utilize varying concentrations of L-Arginine to determine enzyme efficiency and the impact of different conditions on NO production. nih.govresearchgate.net Moreover, the availability of L-Arginine can influence the expression of genes, such as inducible nitric oxide synthase (iNOS), by affecting the DNA-binding activity of transcription factors like NF-κB. nih.govfrontiersin.org
Table 2: Applications of L-Arginine in Biochemistry and Molecular Biology
| Research Area | Technique/Assay | Role of L-Arginine | Key Finding |
|---|---|---|---|
| Protein Chemistry | Protein refolding and aggregation assays | Suppressor of aggregation | Effectively reduces aggregation of unfolded proteins, aiding in their proper refolding. researchgate.netsci-hub.senih.gov |
| Enzymology | Nitric oxide synthase (NOS) kinetic studies | Substrate | The rate of nitric oxide production by NOS is directly dependent on L-Arginine concentration. nih.govresearchgate.net |
| Molecular Biology | Gene expression studies | Modulator of transcription factor activity | L-Arginine availability can regulate the expression of iNOS through modulation of NF-κB activity. nih.gov |
Advanced Biochemical and Molecular Techniques for Arginine Pathway Analysis
To elucidate the complex network of metabolic reactions involving arginine, researchers employ a range of advanced analytical techniques. These methods allow for the precise quantification of arginine and its metabolites, as well as the dynamic analysis of metabolic fluxes within the arginine pathway.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the simultaneous determination of arginine and its related metabolites, such as ornithine, citrulline, and proline, in cellular extracts and biological fluids. nih.govnih.govcreative-proteomics.comiu.edu This highly sensitive and specific method enables researchers to obtain a comprehensive snapshot of the arginine metabolome under various physiological and pathological conditions.
Metabolic flux analysis, often coupled with isotopic labeling, provides a dynamic view of the arginine pathway. nih.govspringernature.com In this approach, cells are cultured with a labeled form of arginine (e.g., ¹⁵N₄-arginine), and the incorporation of the isotope into downstream metabolites is tracked over time using LC-MS. nih.govspringernature.com This allows for the quantification of the rates of metabolic reactions in the arginine pathway. A specific application of this is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which uses isotopically labeled arginine to quantify differences in protein abundance between different cell populations. wikipedia.orgacs.orgyale.edusigmaaldrich.com
Table 3: Advanced Techniques for Arginine Pathway Analysis
| Technique | Principle | Application in Arginine Research | Data Generated |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of molecules by chromatography followed by mass-based detection and fragmentation. | Simultaneous quantification of arginine and its metabolites in biological samples. nih.govnih.govcreative-proteomics.com | Absolute or relative concentrations of arginine, ornithine, citrulline, etc. |
| Metabolic Flux Analysis with Isotopic Labeling | Tracing the flow of isotopically labeled precursors through metabolic pathways. | Quantifying the rates of reactions in the arginine metabolic network. nih.govspringernature.comresearchgate.net | Flux rates of arginine synthesis, catabolism, and conversion to other metabolites. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic incorporation of "heavy" amino acids (including arginine) for quantitative proteomics. | Comparing protein expression profiles between different experimental conditions. wikipedia.orgacs.orgyale.edu | Relative quantification of thousands of proteins. |
Chemoproteomic Methodologies for Arginine Modification Studies
Arginine residues within proteins can undergo a variety of post-translational modifications (PTMs), such as methylation and phosphorylation, which play crucial roles in regulating protein function and cellular signaling. nih.govnih.govacs.org Chemoproteomic methodologies employ chemical probes and advanced mass spectrometry to identify and characterize these modifications on a proteome-wide scale.
Chemical probes are designed to selectively react with specific arginine PTMs. rsc.orgnih.gov These probes often contain a reporter tag, such as biotin (B1667282) or a fluorescent dye, which facilitates the enrichment and detection of modified proteins. For example, specific probes have been developed to study protein citrullination, a modification catalyzed by peptidylarginine deiminases (PADs). nih.gov
Activity-based protein profiling (ABPP) is another powerful chemoproteomic strategy used to study the enzymes that modify arginine. nih.govnih.govunf.eduplantchemetics.orgmtoz-biolabs.com ABPP utilizes reactive chemical probes that covalently bind to the active site of specific enzymes, allowing for the assessment of their activity levels in complex biological samples. This approach has been instrumental in developing inhibitors and probes for protein arginine methyltransferases (PRMTs). nih.gov
Table 4: Chemoproteomic Methodologies for Arginine Modification Studies
| Methodology | Principle | Target of Study | Example Application |
|---|---|---|---|
| Chemical Probes | Use of synthetic molecules that specifically react with modified arginine residues. rsc.orgnih.gov | Post-translational modifications of arginine (e.g., citrullination, methylation). | Identification and enrichment of citrullinated proteins from cell lysates. frontiersin.org |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with reactive chemical probes. nih.govnih.gov | Arginine-modifying enzymes (e.g., PRMTs, PADs). | Profiling the activity of protein arginine methyltransferases in different cellular states. nih.govunf.edu |
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Arganine G’s biochemical properties?
- Methodology : Begin with hypothesis-driven experimental design. Clearly define independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, reaction kinetics). Use controlled trials with replicates to minimize variability. For example, employ UV-Vis spectroscopy to monitor this compound’s stability under varying pH conditions, referencing protocols from primary literature . Include a trial experiment to refine parameter ranges and validate measurement techniques .
- Data Analysis : Use statistical tools (t-tests, ANOVA) to compare experimental groups, ensuring error bars (e.g., standard deviation) are calculated .
Q. What analytical techniques are most effective for characterizing this compound’s structural features?
- Methodology : Combine spectroscopic (NMR, FTIR) and chromatographic (HPLC, LC-MS) methods. For instance, NMR can resolve stereochemical configurations, while LC-MS quantifies purity . Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
- Documentation : Provide raw data in appendices and processed data in figures/tables, adhering to journal guidelines for reproducibility .
Q. How can researchers conduct a rigorous literature review on this compound?
- Strategy : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND synthesis NOT commercial"). Prioritize peer-reviewed articles and preprints from arXiv or bioRxiv. Critically evaluate sources for methodological transparency and conflict of interest .
- Synthesis : Organize findings thematically (e.g., synthesis pathways, mechanistic studies) and identify gaps using tools like SWOT analysis .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be resolved?
- Framework : Apply the "principal contradiction" analysis : Identify the dominant variable influencing discrepancies (e.g., assay specificity vs. environmental conditions). Replicate conflicting studies with standardized protocols .
- Statistical Approach : Perform meta-analysis to quantify heterogeneity across studies. Use funnel plots to detect publication bias .
Q. What strategies optimize this compound’s synthesis protocol for high yield and purity?
- Methodology : Implement Design of Experiments (DoE) to test factorial combinations (e.g., catalyst loading, reaction time). Use response surface methodology (RSM) to model optimal conditions .
- Quality Control : Integrate real-time monitoring (e.g., in-situ FTIR) and validate batches via orthogonal techniques (e.g., elemental analysis) .
Q. How can interdisciplinary approaches enhance understanding of this compound’s biological interactions?
- Collaborative Design : Combine computational (molecular docking, MD simulations) and wet-lab techniques (SPR, ELISA). For example, predict binding sites in silico and validate via mutagenesis assays .
- Data Integration : Use bioinformatics pipelines (e.g., PyMol, ChimeraX) to correlate structural dynamics with functional outcomes .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., buffer compositions, instrument calibration) in supplemental materials .
- Ethical Compliance : Ensure data authenticity via lab notebooks with witness signatures and periodic audits .
- Limitations : Acknowledge constraints (e.g., sample size, model organism relevance) and propose follow-up studies (e.g., in vivo trials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
